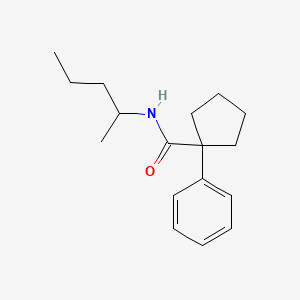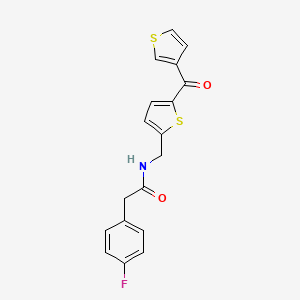
3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Imaging Probes for Alzheimer's Disease
A study by Cui et al. (2012) developed two radiofluoro-pegylated phenylbenzoxazole derivatives for use as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds, including variants of the subject chemical, demonstrated high affinity for β-amyloid aggregates and exhibited promising characteristics for detecting Aβ plaques in the living human brain through PET imaging (Cui et al., 2012).
Antimicrobial Activity
Research by Bektaş et al. (2007) synthesized derivatives related to the subject chemical structure, exploring their antimicrobial activities. These novel compounds showed moderate to good antimicrobial effects against various microorganisms, indicating potential applications in combating microbial infections (Bektaş et al., 2007).
Environmental Impact Studies
A study by Idinger et al. (2006) evaluated the effects of benzoxazoid compounds, including those related to the subject molecule, on soil organisms. The research aimed to understand the environmental impact of these compounds, suggesting their low risk to nontarget soil organisms like collembola and carabid beetles (Idinger et al., 2006).
Fluorescent Nanomaterials
Ghodbane et al. (2012) explored the use of 2-phenyl-benzoxazole derivatives for the preparation of fluorescent nanofibers and microcrystals. These derivatives exhibit strong blue light emission in solid state and are candidates for applications as fluorescent nanomaterials, including in aqueous and biological media (Ghodbane et al., 2012).
Synthetic Methodologies and Chemical Properties
The structural features and synthetic methodologies of benzoxazole derivatives, including those related to the compound of interest, have been extensively studied. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, from material science to pharmaceuticals. For example, research on the synthesis and reactions of novel benzoxazine and aminomethyl derivatives of eugenol indicates the broad utility and interest in benzoxazole structures for developing new chemical entities with potential biological activity (Rudyanto et al., 2014).
Eigenschaften
IUPAC Name |
3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9-11(4-3-5-12(9)16)15-17-13-8-10(18-2)6-7-14(13)19-15/h3-8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCYEYZXRPYAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methyl]piperazine](/img/structure/B2550570.png)



![(1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide](/img/structure/B2550575.png)
![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2550579.png)

![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)
![2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2550587.png)



![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2550593.png)
